molecular formula C10H15ClN2 B3022124 4-chloro-1-N,1-N-diethylbenzene-1,2-diamine CAS No. 901273-35-6

4-chloro-1-N,1-N-diethylbenzene-1,2-diamine

Cat. No.: B3022124
CAS No.: 901273-35-6
M. Wt: 198.69 g/mol
InChI Key: ZAGDLEHRMCBYNA-UHFFFAOYSA-N
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Description

4-Chloro-1-N,1-N-diethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2. It is a derivative of benzene, featuring a chlorine atom and two ethyl groups attached to the nitrogen atoms of a benzene-1,2-diamine structure.

Preparation Methods

The synthesis of 4-chloro-1-N,1-N-diethylbenzene-1,2-diamine typically involves the reaction of 4-chloronitrobenzene with diethylamine under specific conditions. The process generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-1-N,1-N-diethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-1-N,1-N-diethylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-chloro-1-N,1-N-diethylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-1-N,1-N-diethylbenzene-1,2-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-1-N,1-N-diethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGDLEHRMCBYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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